REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>C1C=CC=CC=1>[CH3:9][CH:10]1[C:2]2[C:1](=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=2[CH3:8])[C:12](=[O:13])[CH2:11]1 |f:2.3.4.5,6.7|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrochloric acid ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Likewise, a mixture of 21.6 g
|
Type
|
CUSTOM
|
Details
|
has been molten at 140°C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is further subjected to vacuum distillation, whereby yellowish liquid
|
Type
|
DISTILLATION
|
Details
|
is distilled out at 95°-105°C/2mmHg, which liquid
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C2=C(C=CC(=C12)C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |